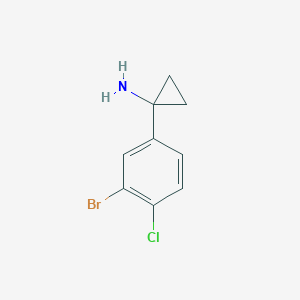![molecular formula C8H7BrN2 B13552582 3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
3-(Bromomethyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and applications in medicinal chemistry. The bromomethyl group at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-haloketones. One common method is the condensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromomethyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are favored for their efficiency and reduced environmental impact . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
3-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols to form a variety of substituted imidazo[1,2-a]pyridine derivatives.
Radical Reactions: Radical reactions involving transition metal catalysis or metal-free oxidation can functionalize the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as DMSO and copper catalysts are used under oxidative conditions.
Radical Reactions: Transition metal catalysts or metal-free oxidants are employed under controlled conditions.
Major Products Formed
Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution reactions.
Imidazo[1,2-a]pyridine-3-carboxaldehyde: Formed through oxidation reactions.
Functionalized Imidazo[1,2-a]pyridines: Formed through radical reactions.
科学研究应用
3-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in the development of bioactive molecules for studying biological pathways and disease mechanisms.
Material Science: Imidazo[1,2-a]pyridine derivatives are explored for their potential use in optoelectronic devices, sensors, and other advanced materials.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules and natural products.
作用机制
The mechanism of action of 3-(Bromomethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways . The imidazo[1,2-a]pyridine scaffold can also interact with various receptors and proteins, influencing their function and activity .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromomethyl group.
3-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of a bromomethyl group.
3-Chloromethylimidazo[1,2-a]pyridine: A compound with a chloromethyl group at the 3-position.
Uniqueness
3-(Bromomethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .
属性
IUPAC Name |
3-(bromomethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPORLJQZYNHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
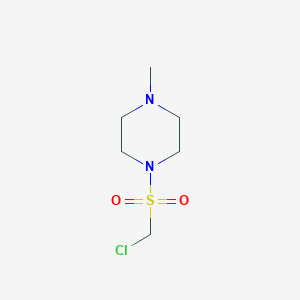
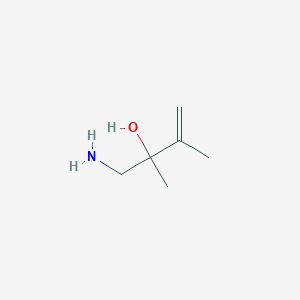
![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
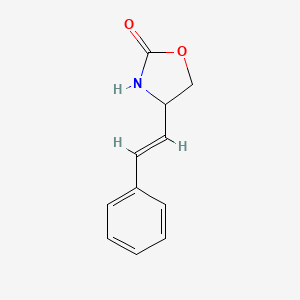
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)
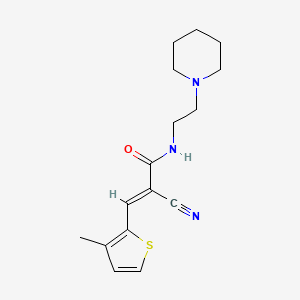

![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)
![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
